3-Acridinamine, 9-(ethylthio)-
Description
Significance of the Acridine (B1665455) Core in Heterocyclic Chemistry
The acridine framework, consisting of two benzene (B151609) rings fused to a central pyridine (B92270) ring, is a prominent pharmacophore in medicinal chemistry. nih.govresearchgate.net Its planar and aromatic nature is a key determinant of its biological activity, most notably its ability to intercalate between the base pairs of DNA. researchgate.netpnas.org This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, a property that has been extensively exploited in the development of anticancer agents. mdpi.com The ability of the acridine nucleus to serve as a scaffold for a wide array of functional groups allows for the fine-tuning of its physicochemical and biological properties, making it a versatile building block in drug discovery. nih.govrsc.org Furthermore, many acridine derivatives are crystalline, stable, and exhibit strong fluorescence, which facilitates their use in monitoring various biochemical and pharmacological processes. nih.govresearchgate.net
Overview of Functionalized Acridine Scaffolds
The versatility of the acridine core is fully realized through the introduction of various functional groups at different positions on its tricyclic structure. rsc.org These modifications can profoundly influence the molecule's biological activity, selectivity, and pharmacokinetic profile. The synthesis of functionalized acridines often relies on the derivatization of a preformed acridine framework, although de novo ring construction from substituted acyclic precursors is also a common strategy. rsc.org
Functionalized acridine scaffolds have been investigated for a broad spectrum of therapeutic applications, including as:
Anticancer agents: Many acridine derivatives, such as amsacrine (B1665488) and various acridine-4-carboxamides, have been developed as topoisomerase inhibitors for cancer therapy. informativejournals.commdpi.commdpi.com
Antimicrobial agents: The ability of acridines to interfere with bacterial DNA makes them effective antibacterial agents. chemisgroup.us
Antimalarial drugs: Historically, acridine derivatives like quinacrine (B1676205) have been used in the treatment of malaria. chemisgroup.usnih.gov
Antiviral and antiprion agents: Research has also explored the potential of acridine derivatives against viral infections and prion diseases. rsc.orgresearchgate.net
Neurodegenerative disease modulators: Certain acridine derivatives have been studied for their potential in treating conditions like Alzheimer's disease. researchgate.netfrontiersin.org
The strategic placement of substituents allows for the modulation of properties such as DNA binding affinity, enzyme inhibition, and cellular uptake, thereby creating a diverse library of compounds for biological screening. acs.org
Research Landscape for Acridine Thioether and Aminoacridine Derivatives
Within the vast family of acridine derivatives, those bearing thioether and amino functionalities have garnered significant attention in the research community. The introduction of a sulfur-containing moiety, such as an ethylthio group, at the 9-position of the acridine ring has been a key strategy in the development of novel bioactive compounds. researchgate.net Similarly, the presence of an amino group, as seen in 9-aminoacridine (B1665356) and its analogues, is crucial for the biological activity of many clinically relevant acridines. researchgate.net
Research into acridine thioether derivatives has revealed their potential as antimicrobial and antiparasitic agents. researchgate.net For instance, certain 9-thioalkylacridines have demonstrated activity against a range of bacteria and fungi. researchgate.net The mechanism of action for these compounds is often linked to their ability to form acridine ions, which is a critical step in their antimicrobial effect. nih.gov
Aminoacridine derivatives, on the other hand, are well-established as DNA intercalators and have a long history of use as antibacterial agents and in cancer research. researchgate.netnih.gov The amino group can play a vital role in the molecule's interaction with biological targets and can be further functionalized to enhance therapeutic efficacy. researchgate.net The combination of both a thioether and an amino group on the acridine scaffold, as in the case of 3-Acridinamine, 9-(ethylthio)-, represents a compelling area of investigation, with the potential for synergistic or unique biological activities. A study by Nesmerak et al. specifically investigated the antibiotic action of new 9-(ethylthio)acridine derivatives, including 2- and 3-amino derivatives, highlighting the importance of the amino group's position in determining the compound's antimicrobial spectrum. researchgate.netnih.gov
The following table provides a summary of the research focus on these acridine derivatives:
| Derivative Class | Primary Research Focus | Key Findings |
| Acridine Thioethers | Antimicrobial, Antiparasitic | Activity is influenced by the nature of the thioether substituent. researchgate.net |
| Aminoacridines | Anticancer, Antibacterial, Antiviral | DNA intercalation is a primary mechanism of action. pnas.orgresearchgate.net |
| Combined Thioether and Aminoacridines | Antimicrobial | The position of the amino group significantly impacts biological activity. researchgate.netnih.gov |
Research Findings on 3-Acridinamine, 9-(ethylthio)-
A notable study by Nesmerak and colleagues explored the antibacterial and antifungal properties of a series of six new 9-(ethylthio)acridine derivatives. researchgate.netnih.gov Among the compounds tested, the 2- and 3-amino derivatives were the only ones to exhibit significant activity. researchgate.netnih.gov This underscores the critical role of the amino substituent in the biological action of these molecules.
The table below summarizes the reported minimum inhibitory concentrations (MICs) for the active 9-(ethylthio)acridine derivatives from the study by Nesmerak et al. It is important to note that while the study identified the 2- and 3-amino derivatives as active, it provided specific MIC values primarily for the most active compound, 2-amino-9-(ethylthio)acridine. The activity of the 3-amino derivative was confirmed but not quantified in the same detail in the provided abstracts.
| Organism | 2-amino-9-(ethylthio)acridine MIC (mg/L) |
| Proteus mirabilis | 12 |
| Bacillus subtilis | 30 |
| Citrobacter freundii | 60 |
| Escherichia coli | 90 |
| Enterobacter vulneris | 128 |
| Serratia marcescens | 500 |
| Staphylococcus aureus | 500 |
Data sourced from Nesmerak et al. (2002). nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
162707-32-6 |
|---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
9-ethylsulfanylacridin-3-amine |
InChI |
InChI=1S/C15H14N2S/c1-2-18-15-11-5-3-4-6-13(11)17-14-9-10(16)7-8-12(14)15/h3-9H,2,16H2,1H3 |
InChI Key |
KGLWARZDIHKGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=CC(=CC2=NC3=CC=CC=C31)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Acridinamine, 9 Ethylthio and Analogous Systems
Classical and Contemporary Approaches for Acridine (B1665455) Ring System Construction
The foundational step in synthesizing complex acridines is the construction of the tricyclic aromatic core. Over the years, methodologies have evolved from high-temperature classical condensations to more efficient and versatile modern techniques.
Bernthsen and Related Condensation Reactions
The Bernthsen acridine synthesis is a cornerstone classical method that involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid, typically zinc chloride. pharmaguideline.comwikipedia.org This reaction is heated to high temperatures, often between 200-270 °C, for extended periods to yield a 9-substituted acridine. wikipedia.org The mechanism involves the initial formation of an acyl chloride equivalent, which then acylates the diarylamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the acridine ring. youtube.com
While effective, the traditional Bernthsen synthesis often suffers from harsh reaction conditions and poor yields. youtube.com Modern modifications have sought to address these limitations. For instance, the use of polyphosphoric acid can facilitate the reaction at lower temperatures, though sometimes with a trade-off in yield. wikipedia.org More recent research has demonstrated that conducting the Bernthsen reaction in a microwave can significantly decrease reaction times and improve yields. youtube.com
| Reaction | Reactants | Catalyst/Conditions | Product | Key Features |
| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride, 200-270 °C | 9-Substituted Acridine | High temperatures, long reaction times, often low yields. wikipedia.orgyoutube.com |
| Modified Bernthsen | Diarylamine, Carboxylic Acid | Polyphosphoric Acid | 9-Substituted Acridine | Lower reaction temperatures compared to ZnCl2. wikipedia.org |
| Microwave-Assisted | Diarylamine, Carboxylic Acid | Zinc Chloride, Microwave | 9-Substituted Acridine | Reduced reaction time, increased yield. youtube.com |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. acs.org Several MCRs have been developed for the synthesis of acridine derivatives, particularly acridinediones. mdpi.com
A common MCR approach involves the one-pot condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone), and an amine or ammonium acetate. acs.orgresearchgate.net Mechanistic studies suggest that these reactions can proceed through the initial formation of a Michael adduct, which then reacts with the amine, followed by cyclization to form the tetrahydroacridine core. acs.org A variety of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts like magnetized nanoparticles (e.g., Fe3O4@Polyaniline-SO3H), have been employed to promote these reactions under environmentally friendly conditions. mdpi.comresearchgate.net These methods offer advantages such as high yields, simple work-up procedures, and the use of green solvents like water or ethanol. mdpi.com
| MCR Type | Components | Catalyst Example | Product Type | Advantages |
| Hantzsch-type | Aromatic Aldehyde, 1,3-Dicarbonyl, Amine/Ammonia | p-dodecylbenzenesulfonic acid (DBSA) | Acridine-1,8-diones | Environmentally friendly (can be done in water), high yields. researchgate.net |
| Three-component | Aldehyde, Dimedone, Ammonium Acetate | Fe3O4@Polyaniline-SO3H | Acridinedione derivatives | Short reaction times, excellent yields, catalyst is magnetically separable and reusable. mdpi.com |
| Four-component | Aldehyde, Amine, Dimedone, Barbituric Acid | Tungstophosphoric acid | Pyrimido[4,5-b]quinoline-diones | One-pot synthesis of complex heterocyclic systems. acs.org |
Photo-Excitation and Cascade Annulation Methods
Modern synthetic strategies increasingly leverage photo-excitation and cascade reactions to construct complex molecular architectures like the acridine nucleus. Acridine-based photocatalysts themselves have become a significant area of research, capable of facilitating direct decarboxylative functionalizations through a proton-coupled electron transfer (PCET) mechanism upon photo-excitation. nih.govnih.gov This highlights the inherent photochemical reactivity of the acridine system.
Cascade annulation reactions provide an elegant and efficient route to fused heterocyclic systems. These processes involve a sequence of intramolecular and/or intermolecular reactions where the product of one step is the substrate for the next, all occurring in a single pot. For instance, copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranils have been developed to assemble acridines in a one-pot protocol. rsc.org Another novel "bridged annulation" methodology involves the Michael addition of a dihydroacridinone derivative to α,β-unsaturated compounds, leading to the construction of fused benzo[kl]acridines under mild conditions. nih.gov These cascade strategies are prized for their operational simplicity and ability to rapidly build molecular complexity from simple starting materials. rsc.orgorganic-chemistry.org
Regioselective Functionalization of the Acridine Nucleus
Once the acridine core is formed, the introduction of specific substituents at desired positions is crucial for tuning its chemical and biological properties. The inherent electronic nature of the acridine ring dictates its reactivity, with certain positions being more susceptible to either nucleophilic or electrophilic attack.
Reactivity at Position 9 and 10
The acridine nucleus is chemically similar to pyridine (B92270) and quinoline. pharmaguideline.com The nitrogen atom at position 10 is basic and can be protonated to form soluble salts. pharmaguideline.com The C9 position is electronically deficient, making it the primary site for nucleophilic attack. pharmaguideline.com This unique reactivity is fundamental to the synthesis of many biologically active acridines.
For example, 9-chloroacridine, which can be prepared from N-phenylanthranilic acid, is a key intermediate. The chlorine atom at the 9-position is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including amines and thiols. pharmaguideline.com The synthesis of 3-Acridinamine, 9-(ethylthio)- would logically proceed through a 3-amino-9-chloroacridine intermediate, followed by nucleophilic aromatic substitution with an ethylthiolate source. The reaction of 9-chloroacridines with amines to form 9-aminoacridines is a widely used transformation. Similarly, reaction with thiols or thiolates under basic conditions can introduce a thioether linkage at the C9 position.
The nitrogen at position 10 (N10) primarily undergoes reactions typical of a tertiary amine, such as alkylation to form acridinium (B8443388) salts. These quaternary salts exhibit enhanced reactivity towards nucleophiles at the C9 position. pharmaguideline.com
| Position | Reactivity Type | Example Reaction | Product |
| C9 | Nucleophilic Substitution | 9-Chloroacridine + Amine | 9-Aminoacridine (B1665356) derivative |
| C9 | Nucleophilic Substitution | 9-Chloroacridine + Thiolate | 9-Thioether acridine derivative |
| N10 | Alkylation/Protonation | Acridine + Alkyl Halide | N-Alkylacridinium Salt |
| C9 (of Acridinium) | Nucleophilic Addition | N-Methylacridinium + Methanol (UV light) | 10-Methyl-9,10-dihydroacridin-9-yl-methanol. ptfarm.pl |
Direct Ring Functionalization Approaches
While classical functionalization often relies on the substitution of leaving groups like halides at C9, direct functionalization methods, particularly C-H bond functionalization, represent a more atom- and step-economical approach. researchgate.net However, the direct functionalization of the acridine ring has seen limited success compared to other heterocycles, partly due to the lack of activated C-H bonds adjacent to the ring nitrogen. nih.govrsc.org
Despite these challenges, protocols have been developed for the regioselective arylation and alkylation of acridines at the C4 and C9 positions using organozinc reagents. nih.govrsc.org Electrophilic substitution reactions, such as nitration, tend to occur on the benzenoid rings, preferably at the 2- and 7-positions, often leading to disubstitution. pharmaguideline.comptfarm.pl More recent advances in photocatalysis have opened new avenues. Acridine-based photocatalysts can enable the direct decarboxylative coupling of carboxylic acids to various electrophiles, showcasing a modern approach to functionalization that leverages the inherent properties of the acridine core itself. researchgate.netacs.org These methods bypass the need for pre-functionalization of the starting materials, aligning with the principles of green chemistry. researchgate.net
Introduction of Thioether and Amino Substituents
The synthesis of 3-Acridinamine, 9-(ethylthio)- involves the strategic introduction of both a thioether and an amino group onto the acridine core. These functional groups play a crucial role in modulating the compound's chemical and biological properties.
The introduction of a thioether group at the 9-position of the acridine ring is a key synthetic step. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the reaction of a 9-chloroacridine precursor with a suitable thiol.
In the context of 3-Acridinamine, 9-(ethylthio)-, the synthesis would involve the coupling of a 3-amino-9-chloroacridine with ethanethiol. The reaction proceeds via the displacement of the chloride ion by the thiolate anion. Basic conditions are often employed to facilitate the formation of the thiolate nucleophile. For instance, a similar reaction involves coupling 3-aminoacridine with 2-(diethylamino)ethylthiol in the presence of potassium carbonate in DMF at 60°C for 12 hours.
The synthesis of carbon-sulfur bonds to form thioethers is a fundamental transformation in organic synthesis. acsgcipr.org The most common methods parallel those used for ether synthesis, relying on SN2 or SNAr reactions where a sulfur-based nucleophile attacks a carbon electrophile. acsgcipr.org In many cases, a free thiol or a thiolate anion generated in situ serves as the nucleophile. acsgcipr.org
| Parameter | Value | Reference |
| Reaction Type | Nucleophilic Aromatic Substitution | |
| Starting Materials | 3-amino-9-chloroacridine, Ethanethiol | |
| Base | Potassium Carbonate (example) | |
| Solvent | DMF (example) | |
| Temperature | 60°C (example) | |
| Reaction Time | 12 hours (example) |
Modern synthetic approaches aim for more efficient and straightforward "one-pot" syntheses. google.com These can include reductive amination, nucleophilic aromatic substitution (SNAr), and addition-elimination reactions. google.com For example, 9-aminoacridine and its derivatives can be prepared by reacting 9-chloroacridine or 9-bromoacridine with an amine in a polar aprotic solvent at temperatures ranging from 70-120°C. google.com
A particularly noteworthy and more environmentally friendly approach is the Nucleophilic Substitution of Hydrogen (SNH) . This method allows for the direct C-H functionalization of electron-deficient heteroaromatic rings, avoiding the need for pre-functionalization of the starting materials and the generation of toxic waste. researchgate.net The SNH methodology has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.net In the context of acridine chemistry, SNH reactions could provide a direct route to aminoacridines by reacting the acridine core with an amino nucleophile, thus bypassing the need for a halogenated intermediate.
| Method | Description | Advantages | References |
| Classical Synthesis | Multi-step process involving the formation and subsequent amination of 9-chloroacridine. | Well-established | arabjchem.orgorgsyn.org |
| One-Pot Synthesis | Direct conversion of precursors to 9-aminoacridine derivatives in a single reaction vessel. | Shorter route, simpler operation, high yield | google.comgoogle.com |
| SNH Reaction | Direct substitution of a hydrogen atom on the acridine ring with a nucleophile. | Environmentally friendly, no pre-functionalization required | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis in Acridine Chemistry
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. rsc.org The synthesis of acridine derivatives is no exception, with a growing emphasis on "green" and sustainable approaches.
Key principles of green chemistry applied to acridine synthesis include:
Use of Eco-Friendly Solvents: Water has been explored as a green solvent for acridine synthesis, offering a non-toxic and abundant alternative to volatile organic solvents. rsc.orgrsc.orgrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions. tandfonline.comrsc.orgresearchgate.net
Use of Reusable Catalysts: The development of heterogeneous catalysts, such as Co/C derived from rice husks or magnetic nanoparticles like Fe3O4@Polyaniline-SO3H, allows for easy separation from the reaction mixture and multiple reuse cycles, reducing waste and cost. rsc.orgrsc.orgmdpi.com
One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage. rsc.orgnih.gov
For example, a high-yield, fast, and green synthesis of acridine derivatives has been developed using a Co/C catalyst from rice husks with microwave assistance in water. rsc.orgrsc.org This method significantly reduces the reaction time and utilizes an environmentally friendly solvent. rsc.org Another approach involves the use of p-toluenesulphonic acid (p-TSA) as a cost-effective and mild catalyst for the Bernthsen acridine synthesis under solventless conditions with microwave irradiation. tandfonline.com
Synthetic Route Optimization and Efficiency Considerations
Optimizing the synthetic route to 3-Acridinamine, 9-(ethylthio)- and its analogs is crucial for their practical application. Efficiency considerations focus on maximizing yield, minimizing reaction steps, and simplifying purification processes.
One-pot syntheses are highly desirable as they streamline the manufacturing process and reduce waste. google.comrsc.org The development of novel catalytic systems plays a vital role in achieving this. For example, copper-catalyzed tandem cyclization reactions provide an efficient one-pot assembly of acridines. rsc.org
Modular synthesis approaches offer flexibility and allow for the rapid generation of a diverse range of acridine derivatives. chemistryviews.org A recently developed modular assembly of acridines integrates photo-excitation of o-alkyl nitroarenes with a copper-promoted cascade annulation, simplifying the synthesis of various acridine compounds. chemistryviews.org This method avoids the need for specialized starting materials and harsh, anhydrous conditions. chemistryviews.org
| Optimization Strategy | Description | Benefits | References |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, lower cost | google.comrsc.orgnih.govrsc.org |
| Modular Approach | Stepwise construction of the molecule from readily available building blocks. | Access to diverse structures, simplified synthesis | chemistryviews.org |
| Catalyst Development | Use of efficient and reusable catalysts to promote reactions under mild conditions. | Higher yields, shorter reaction times, improved sustainability | tandfonline.comrsc.orgmdpi.com |
| Improved Intermediates | Selection of more reactive and stable intermediates to enhance reaction outcomes. | Better yields, milder conditions | mdpi.com |
Photophysical and Photochemical Processes of 3 Acridinamine, 9 Ethylthio and Acridine Analogs
Fluorescence Emission and Excitation Characteristics
The fluorescence properties of acridine (B1665455) derivatives are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the acridine core. While specific data for 3-Acridinamine, 9-(ethylthio)- is not extensively available in the public domain, the photophysical characteristics can be inferred from closely related 9-alkylthioacridine and 9-aminoacridine (B1665356) analogs.
The electronic absorption spectra of 9-acridinylisothiourea derivatives, which feature a sulfur linkage at the 9-position, typically exhibit absorption maxima around 420 nm in acetonitrile. researchgate.net The corresponding fluorescence emission maxima for these compounds are observed in the range of 460-470 nm. researchgate.net The substitution pattern on the acridine ring system significantly influences these spectral properties. For instance, the presence of an amino group at the 3-position, as in the target molecule, is expected to modulate the electronic distribution and thus the energy of the singlet excited state, potentially leading to shifts in the absorption and emission wavelengths.
The intensity of fluorescence is also highly dependent on the molecular structure. Studies on 1-(acridin-9-yl)-3-alkyl-S-methylisothiuronium iodides have shown a significant increase in fluorescence intensity—by as much as an order of magnitude—compared to their corresponding thiourea (B124793) precursors. chempap.org This enhancement is attributed to an increased conjugation of the substituent at the 9-position with the acridinium (B8443388) skeleton. researchgate.net
Interactive Data Table: Photophysical Properties of Acridine Analogs
| Compound/Analog | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (τ) (ns) | Reference |
| 9-Acridinylisothiourea Derivatives | ~420 | 460-470 | Not Reported | researchgate.net |
| 3-(9-aminoacridin-2-yl) propionic acid | 405 | Not Reported | 17.0 |
Note: Data for closely related analogs are presented due to the limited availability of specific data for 3-Acridinamine, 9-(ethylthio)-.
Fluorescence Quenching Mechanisms
Fluorescence quenching, the process by which the fluorescence intensity of a substance is decreased, can occur through several mechanisms in acridine derivatives. These processes are crucial in understanding the interaction of these molecules with their environment and are fundamental to their application as fluorescent probes.
Static and Dynamic Quenching Processes
Fluorescence quenching is broadly categorized into static and dynamic processes. Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. rsc.org This process is dependent on the diffusion of the molecules and is therefore sensitive to the viscosity and temperature of the medium. In contrast, static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. rsc.org This pre-association prevents the molecule from being excited.
A key distinction between these two mechanisms lies in their effect on the fluorescence lifetime of the uncomplexed fluorophore. In dynamic quenching, the lifetime of the excited state is shortened in the presence of the quencher. In pure static quenching, however, the lifetime of the remaining fluorescent molecules is unaffected, as only the non-complexed fluorophores are capable of emitting light. chempap.org
Photoinduced Charge-Transfer (PCT) and Electron Transfer (PET) Pathways
Photoinduced charge-transfer (PCT) and photoinduced electron transfer (PET) are significant non-radiative decay pathways for excited acridine derivatives. In these processes, the absorption of a photon promotes the molecule to an excited state, from which an electron can be transferred from an electron-donating part of the molecule (or a separate donor molecule) to an electron-accepting part (or a separate acceptor molecule).
The acridine nucleus can act as an electron acceptor. The presence of an electron-donating amino group at the 3-position and a sulfur-containing substituent at the 9-position in 3-Acridinamine, 9-(ethylthio)- suggests the potential for intramolecular charge transfer upon photoexcitation. The lone pair of electrons on the nitrogen of the amino group and the sulfur of the ethylthio group can participate in this process, leading to a charge-separated excited state. This charge transfer process can effectively compete with fluorescence emission, thereby quenching it.
Influence of Aggregation and Dimerization on Fluorescence Behavior
The aggregation of fluorophores in solution can have a profound impact on their fluorescence properties. For many aromatic dyes, aggregation leads to fluorescence quenching due to the formation of non-emissive excimers or H-aggregates. This phenomenon, known as aggregation-caused quenching (ACQ), is a common observation for acridine derivatives.
However, a contrasting phenomenon known as aggregation-induced emission (AIE) has also been observed in certain acridine derivatives. chempap.org In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to a significant enhancement of fluorescence emission. chempap.org This effect is highly dependent on the specific molecular structure and the nature of the intermolecular interactions in the aggregated state. The formation of dimers and higher-order aggregates can lead to the appearance of new, often red-shifted, emission bands corresponding to excimer fluorescence. For instance, 9-aminoacridine is known to form dimer-excimer complexes in lipid vesicles, characterized by a broad emission band centered at 560 nm and an increased fluorescence lifetime of up to 24 ns compared to the monomer's 16 ns. researchgate.net
Photoreactivity and Excited State Dynamics
Beyond fluorescence and non-radiative decay, the excited states of acridine derivatives can also participate in chemical reactions, leading to permanent changes in the molecular structure.
Photolysis and Free Radical Intermediate Formation
The absorption of light by 3-Acridinamine, 9-(ethylthio)- can lead to photolysis, the cleavage of chemical bonds induced by light. The presence of a thioether linkage (-S-CH₂CH₃) introduces a potential site for photochemical reactivity. Thioethers are known to be susceptible to photooxidation and photocleavage.
Studies on analogous compounds, such as N-hydroxyacridine-9-thione (HAT), have shown that irradiation can lead to the formation of highly reactive radical species. iitkgp.ac.in The photolysis of HAT has been demonstrated to produce hydroxyl radicals. iitkgp.ac.in In the case of 3-Acridinamine, 9-(ethylthio)-, it is plausible that photolysis could lead to the homolytic cleavage of the carbon-sulfur bond, generating an ethyl radical (•CH₂CH₃) and an acridinylthiyl radical. The formation of these radical intermediates would initiate a cascade of secondary reactions, leading to a variety of photoproducts. The specific nature of these reactions would be highly dependent on the reaction conditions, including the solvent and the presence of oxygen.
Excited State Proton Transfer (ESPT)
Excited State Proton Transfer (ESPT) is a significant photochemical process where a molecule's acidity or basicity is substantially altered upon electronic excitation. For 3-Acridinamine, 9-(ethylthio)-, the presence of the 3-amino group is crucial for potential ESPT processes. Upon absorption of light, the electron density distribution in the acridine ring system changes, which can lead to an increase in the acidity of the amino group. This phenomenon has been observed in analogous amino-substituted aromatic compounds.
While direct experimental studies on the ESPT of 3-Acridinamine, 9-(ethylthio)- are not extensively documented in the literature, the photophysical properties of related 3-aminoacridine compounds provide a basis for understanding its potential behavior. In the ground state, the amino group is weakly basic. However, upon photoexcitation to the lowest excited singlet state, a significant charge transfer from the amino group to the acridine ring can occur. This charge redistribution would render the amino group more acidic and thus more likely to donate a proton to a suitable acceptor in its environment, such as a solvent molecule or another basic species.
Research on 3-aminoacridine has shown that in the lowest excited singlet state, the monocation of the diaminoacridines can adopt an imino structure, which is supported by the relative ground- and excited-state pKa values. nih.gov This suggests a change in the protonation state and geometry upon excitation. The ground-state amino form typically has its positive charge concentrated at the heterocyclic nitrogen atom. nih.gov The change in electron density upon excitation can facilitate the transfer of a proton from the exocyclic amino group.
Multimodal Photocatalysis and Transformative Reactions
Acridine derivatives, including analogs of 3-Acridinamine, 9-(ethylthio)-, have emerged as a versatile platform in the field of photocatalysis, particularly in enabling multimodal catalytic processes for transformative chemical reactions. nih.govchemrxiv.orgacs.orgchemrxiv.orgnih.gov Multimodal photocatalysis involves a single photocatalyst that can engage in mechanistically distinct catalytic cycles, often from different excited states, to facilitate complex chemical transformations that would be challenging to achieve through conventional methods. nih.govchemrxiv.orgacs.orgchemrxiv.orgnih.gov
A significant application of acridine photocatalysis is in the direct decarboxylative functionalization of carboxylic acids. nih.govchemrxiv.orgacs.orgchemrxiv.orgnih.gov This process is typically initiated by a photoinduced proton-coupled electron transfer (PCET) within a hydrogen-bonded complex formed between the acridine photocatalyst and the carboxylic acid in the singlet excited state. nih.gov This circumvents the need for pre-activation of the carboxylic acid, which is often a necessary step in other methods. nih.gov
One of the most innovative applications of multimodal acridine photocatalysis is the direct synthesis of thiols from carboxylic acids and elemental sulfur. nih.govchemrxiv.orgacs.orgchemrxiv.orgnih.gov This transformation showcases the dual reactivity of the acridine photocatalyst. The process involves two distinct phases:
Decarboxylative Carbon-Sulfur Bond Formation: In the first phase, the singlet excited state of the acridine photocatalyst engages in a PCET with a carboxylic acid, leading to the formation of an alkyl radical via decarboxylation. This radical then reacts with elemental sulfur to form dialkyl oligosulfides. nih.gov
Reductive Disulfide Bond Cleavage: The second phase involves a previously unknown radical reductive cleavage of the disulfide bonds. nih.govchemrxiv.orgacs.orgchemrxiv.orgnih.gov Here, the triplet excited state of the acridine photocatalyst facilitates a hydrogen atom transfer (HAT) from a silane. The resulting silyl radical then mediates the homolytic cleavage of the disulfide bonds to yield the desired thiol. nih.gov
This dual catalytic reactivity within a single photocatalyst system highlights the potential of acridine derivatives in promoting previously inaccessible transformations. nih.govchemrxiv.orgacs.orgchemrxiv.orgnih.gov The ability of the acridine catalyst to operate through both a singlet-state PCET pathway and a triplet-state HAT pathway is a key feature of its multimodal nature.
The following table summarizes the key aspects of this multimodal photocatalytic system for the synthesis of thiols.
| Catalytic Step | Excited State | Mechanism | Reactants | Products | Reference |
| C-S Bond Formation | Singlet | PCET | Carboxylic Acid, Elemental Sulfur | Dialkyl Oligosulfides | nih.gov |
| Disulfide Cleavage | Triplet | HAT | Dialkyl Disulfide, Silane | Thiol | nih.gov |
This transformative reaction demonstrates the significant potential of designing and utilizing multimodal photocatalytic systems based on the acridine scaffold to access a wide range of valuable chemical functionalities from abundant and readily available starting materials. nih.govchemrxiv.orgacs.orgchemrxiv.orgnih.gov
Theoretical and Computational Investigations into 3 Acridinamine, 9 Ethylthio Molecular Architecture and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.gov It is employed to predict the electronic structure and properties of molecules by calculating the electron density.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the 3-Acridinamine, 9-(ethylthio)- molecule. nih.gov This optimized structure is a true minimum on the potential energy surface, confirmed by the absence of any imaginary frequencies in a subsequent frequency calculation. nih.gov
Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. A Molecular Electrostatic Potential (MEP) map, for instance, can be generated to identify the electron-rich and electron-deficient regions, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy difference between these two orbitals, the HOMO-LUMO gap (HLG), is a critical parameter. A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability. beilstein-journals.org DFT calculations can precisely determine the energies of these orbitals for 3-Acridinamine, 9-(ethylthio)-, allowing for an estimation of its reactivity. The HLG is a key descriptor in predicting the behavior of molecules in chemical reactions and their potential as, for example, organic semiconductors. beilstein-journals.orgmdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Data
This table illustrates the type of data that would be generated from an FMO analysis. The values are not real experimental data for 3-Acridinamine, 9-(ethylthio)-.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.00 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.50 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These indices help in comparing the reactivity of different molecules.
The Fukui function is a local reactivity descriptor that indicates which atoms within a molecule are most likely to be involved in a reaction. It helps to distinguish the reactivity of different sites within the 3-Acridinamine, 9-(ethylthio)- structure, identifying the most probable locations for nucleophilic, electrophilic, and radical attacks.
Molecular Dynamics and Docking Simulations for Interaction Mechanisms
While quantum calculations focus on the intrinsic properties of a single molecule, molecular dynamics (MD) and docking simulations are used to study how a molecule interacts with other entities, such as biological macromolecules.
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govnih.gov For a molecule like 3-Acridinamine, 9-(ethylthio)-, which belongs to a class of compounds known to interact with DNA and enzymes like topoisomerase, docking simulations could predict its binding mode within the active site of such targets. nih.govnih.govmdpi.com These simulations help elucidate the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of 3-Acridinamine, 9-(ethylthio)- complexed with a biological target (e.g., a DNA strand) would reveal the stability of the binding pose predicted by docking, the conformational changes in both the molecule and the target upon binding, and the thermodynamics of the interaction. nih.govmdpi.comnih.govmdpi.com
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling and Predictive Frameworks
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of new or untested chemical compounds. These models are built by establishing a mathematical correlation between calculated molecular descriptors (e.g., from DFT) and experimentally determined properties or activities of a series of related compounds.
For a class of compounds including 3-Acridinamine, 9-(ethylthio)-, a QSPR model could be developed to predict physical properties like solubility or boiling point. More significantly, a QSAR model could predict its potential biological activity, for instance, its efficacy as an inhibitor of a particular enzyme, based on descriptors derived from its computed molecular structure. nih.govnih.gov
Molecular Interactions and Supramolecular Assemblies Involving 3 Acridinamine, 9 Ethylthio Type Compounds
Non-Covalent Binding Mechanisms
The ability of 3-Acridinamine, 9-(ethylthio)- and related compounds to participate in specific non-covalent interactions is a cornerstone of their molecular recognition capabilities. These interactions, while individually weak, collectively contribute to the formation of stable complexes with biological macromolecules and other chemical entities.
Hydrogen Bonding Interactions
The 3-amino group of 3-Acridinamine, 9-(ethylthio)- can act as a hydrogen bond donor, while the nitrogen atom within the acridine (B1665455) ring can serve as a hydrogen bond acceptor. These hydrogen bonding capabilities are crucial for the specific recognition of and binding to biological targets such as proteins and nucleic acids. While direct crystallographic studies on 3-Acridinamine, 9-(ethylthio)- are not extensively available, analysis of related acridine structures suggests that these hydrogen bonds play a significant role in orienting the molecule within binding pockets and stabilizing the resulting complexes.
π-π Stacking and Hydrophobic Interactions
The extensive aromatic system of the acridine core is predisposed to engage in π-π stacking interactions with other aromatic systems. This type of interaction is a primary driving force for the intercalation of acridine derivatives into the base pairs of DNA. The planar nature of the acridine ring allows it to fit snugly between the rungs of the DNA ladder, stabilized by the overlapping π-orbitals of the acridine and the DNA bases. Furthermore, the ethylthio group, along with the hydrocarbon backbone of the acridine, contributes to hydrophobic interactions, which are particularly important for binding to non-polar regions of biomolecules and for self-assembly processes in aqueous environments.
Intercalation Phenomena and Mechanistic Studies (e.g., DNA intercalation as a binding mode)
Acridine derivatives are renowned for their ability to intercalate into DNA, a mechanism that is central to their application as anticancer and antimicrobial agents. The process involves the insertion of the planar acridine ring between adjacent base pairs of the DNA double helix. This intercalation is stabilized by a combination of π-π stacking, hydrophobic, and electrostatic interactions as previously described.
Spectroscopic and calorimetric analyses of N-substituted acridine-9-amines have provided insights into the thermodynamics of DNA binding. Studies on various 9-substituted acridines have shown binding constants (K) in the range of 1.9 to 7.1 × 10⁵ M⁻¹, indicative of strong binding to calf thymus DNA ias.ac.in. The binding is often accompanied by a significant hypochromism in the UV-Vis spectrum, a characteristic feature of intercalation ias.ac.in. Molecular docking studies on related 3,9-disubstituted acridines have further elucidated the binding modes, showing how substituents at the 3 and 9 positions can influence the orientation and stability of the intercalated complex nih.govmdpi.com.
| Interaction Type | Description | Key Moieties Involved |
| Hydrogen Bonding | Donating and accepting of hydrogen atoms | 3-amino group, acridine ring nitrogen |
| π-π Stacking | Overlapping of π-orbitals between aromatic rings | Acridine core, DNA base pairs |
| Hydrophobic Interactions | Association of non-polar groups in aqueous solution | Ethylthio group, acridine hydrocarbon structure |
| Electrostatic Interactions | Attraction between oppositely charged ions | Protonated acridine ring, DNA phosphate (B84403) backbone |
Chemo-sensing Mechanisms and Receptor Design
The photophysical properties of the acridine scaffold, combined with its versatile chemistry, make it an excellent platform for the development of fluorescent chemosensors. The design of such sensors typically involves coupling the acridine fluorophore to a receptor unit that can selectively bind to a target analyte. Binding of the analyte to the receptor can induce a change in the fluorescence properties of the acridine, such as quenching or enhancement, allowing for the detection and quantification of the analyte. While specific chemosensors based on 3-Acridinamine, 9-(ethylthio)- are not widely reported, the principles of acridine-based sensor design are well-established for detecting various ions and small molecules.
Supramolecular Self-Assembly and Framework Construction
Supramolecular chemistry leverages non-covalent interactions to construct large, ordered assemblies from smaller molecular building blocks. The planar structure and multiple interaction sites of acridine derivatives make them attractive candidates for use in supramolecular self-assembly. Through carefully designed hydrogen bonding and π-π stacking interactions, these molecules can organize into higher-order structures such as nanofibers, gels, and crystalline frameworks. While the specific use of 3-Acridinamine, 9-(ethylthio)- in this context is an area of ongoing research, the broader class of acridine compounds has demonstrated significant potential in the bottom-up fabrication of functional nanomaterials.
Conclusion and Outlook for Advanced Research on 3 Acridinamine, 9 Ethylthio
Summary of Synthetic and Characterization Advancements
The synthesis of 3-Acridinamine, 9-(ethylthio)- is conceptually rooted in the broader methodologies established for 9-substituted acridine (B1665455) derivatives. While specific literature detailing the synthesis of this exact compound is not extensively available, a plausible and efficient synthetic route can be inferred from established protocols for similar structures. A common approach involves a multi-step synthesis, which is summarized in the table below.
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
| 1 | N-Phenylanthranilic Acid Formation | Jourdan–Ullmann reaction | N-phenylanthranilic acid derivative |
| 2 | Acridone Formation | Cyclization in the presence of a strong acid (e.g., polyphosphoric acid) | Aminoacridone |
| 3 | Chlorination | Reaction with a chlorinating agent (e.g., phosphorus oxychloride) | 3-Amino-9-chloroacridine |
| 4 | Thioetherification | Nucleophilic substitution with ethylthiol | 3-Acridinamine, 9-(ethylthio)- |
This synthetic approach offers versatility and allows for the introduction of various substituents on the acridine core. The purification of the final product is typically achieved through chromatographic techniques to ensure high purity.
The characterization of 3-Acridinamine, 9-(ethylthio)- would rely on a suite of modern analytical techniques to confirm its structure and purity. These methods are standard for the characterization of novel organic compounds.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. | Characteristic shifts for aromatic protons on the acridine core, the ethylthio group, and the amino group. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Absorption bands corresponding to N-H stretching (amine), C-S stretching (thioether), and C=N/C=C stretching (acridine ring). |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound, aiding in the confirmation of its elemental composition. |
| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a single crystal. | Provides definitive structural proof, including bond lengths, bond angles, and intermolecular interactions. |
Advancements in these characterization techniques provide a robust framework for the unambiguous identification and detailed structural analysis of 3-Acridinamine, 9-(ethylthio)-.
Deepening Mechanistic Understanding of Photophysical and Chemical Processes
The acridine core imparts rich photophysical properties to its derivatives. While specific experimental data for 3-Acridinamine, 9-(ethylthio)- is limited, its behavior can be predicted based on the well-studied photophysics of other acridine and aromatic systems. The presence of the electron-donating amino group and the sulfur-containing ethylthio group is expected to influence the electronic transitions and excited-state properties of the acridine chromophore.
Future research should focus on a detailed investigation of the following photophysical processes:
Absorption and Emission: A thorough study of the UV-Visible absorption and fluorescence emission spectra in various solvents of differing polarity will provide insights into the nature of the electronic transitions (e.g., π-π, n-π) and the influence of the solvent environment on the excited states.
Quantum Yield and Lifetime: Measurement of the fluorescence quantum yield and excited-state lifetime will quantify the efficiency of the emission process and provide information about the rates of radiative and non-radiative decay pathways.
Intersystem Crossing and Triplet State: Investigation into the efficiency of intersystem crossing to the triplet state is crucial, as the triplet state often plays a key role in photochemical reactions and energy transfer processes.
From a chemical reactivity perspective, the amino and thioether groups are potential sites for further functionalization, opening avenues for the synthesis of new derivatives with tailored properties. Mechanistic studies on the reactivity of these functional groups, as well as the acridine ring itself, will be essential for designing and synthesizing novel compounds based on the 3-Acridinamine, 9-(ethylthio)- scaffold.
Future Directions in Theoretical and Interactional Studies
Computational chemistry offers powerful tools to complement experimental studies and provide a deeper understanding of the molecular properties and behavior of 3-Acridinamine, 9-(ethylthio)-.
Theoretical Studies:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be employed to calculate the ground and excited-state electronic structures, predict absorption and emission spectra, and analyze the molecular orbitals involved in electronic transitions. This will help in interpreting the experimental photophysical data.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvent molecules or biological macromolecules.
Interactional Studies:
Given that many acridine derivatives exhibit biological activity through intercalation with DNA, a key area of future research will be to investigate the interaction of 3-Acridinamine, 9-(ethylthio)- with biomolecules.
DNA Binding Studies: Techniques such as UV-Visible and fluorescence spectroscopy, circular dichroism, and viscosity measurements can be used to study the mode and strength of binding of the compound to DNA.
Molecular Docking: Computational docking studies can predict the preferred binding orientation of 3-Acridinamine, 9-(ethylthio)- within the DNA double helix or at the active sites of enzymes, providing a structural basis for its potential biological activity. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 3-Acridinamine, 9-(ethylthio)-, and what challenges arise during its purification?
Methodological Answer:
The compound is typically synthesized via condensation reactions of acenaphthylene-9,10-quinone with thiosemicarbazide, followed by alkylation with ethylthio groups. However, lower yields are observed for 9-(ethylthio) derivatives compared to bulkier analogs (e.g., benzylthio) due to steric and electronic factors . Purification challenges include separating unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with reverse-phase columns is recommended, coupled with spectroscopic validation (FT-IR, NMR, MS) to confirm structural integrity .
Advanced: How do structural modifications at the 9-(ethylthio) position influence cytotoxic activity across cancer cell lines?
Methodological Answer:
The 9-(ethylthio) group exhibits lower cytotoxic activity compared to aromatic substituents (e.g., benzylthio), as shown in HL-60, MOLT-4, and MCF-7 cell lines . To investigate this, perform comparative cytotoxicity assays (e.g., MTT or SRB assays) using a panel of derivatives. Molecular docking studies can identify steric hindrance or reduced binding affinity caused by the ethylthio group. For example, 9-(ethylthio) derivatives show poor interaction with DNA topoisomerase II in silico models, explaining their inactivity in MCF-7 cells . Validate findings with dose-response curves and statistical analysis (ANOVA with post-hoc tests) to confirm significance .
Basic: What spectroscopic techniques are essential for characterizing 3-Acridinamine, 9-(ethylthio)-, and how should data be interpreted?
Methodological Answer:
Key techniques include:
- FT-IR : Confirm the presence of thioether (C-S-C) bonds (~600–700 cm⁻¹) and amine (-NH₂) stretches (~3300–3500 cm⁻¹).
- ¹H/¹³C NMR : Identify ethylthio protons (δ ~2.5–3.0 ppm for -SCH₂CH₃) and acridinamine aromatic protons (δ ~7.0–8.5 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
Cross-reference spectral data with computational predictions (e.g., ChemDraw or Gaussian simulations) to resolve ambiguities .
Advanced: How should researchers address contradictory cytotoxic data between cell lines (e.g., inactivity in MCF-7 vs. moderate activity in HL-60)?
Methodological Answer:
Contradictions may arise from cell-specific uptake mechanisms or metabolic differences. To resolve this:
Mechanistic Studies : Use fluorescence microscopy to track cellular uptake efficiency.
Metabolic Profiling : Perform LC-MS/MS to identify intracellular metabolites of the compound.
Pathway Analysis : Apply RNA-seq or Western blotting to assess apoptosis markers (e.g., caspase-3) or DNA damage responses.
Statistical Validation : Use multivariate regression to correlate cytotoxicity with cell line characteristics (e.g., receptor expression) .
Basic: What ethical and methodological standards apply to in vitro studies of 3-Acridinamine, 9-(ethylthio)-?
Methodological Answer:
Ethical Approval : Obtain approval from institutional review boards (IRBs) for human cell line use, specifying the source (e.g., ATCC) and consent protocols .
Data Transparency : Report cell line authentication (STR profiling), passage numbers, and culture conditions (media, serum, CO₂ levels) .
Reagent Documentation : Disclose manufacturer details (e.g., Sigma-Aldryl), purity grades, and batch numbers for reproducibility .
Advanced: How can computational modeling enhance the design of 3-Acridinamine derivatives with improved bioactivity?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like DNA intercalation sites or kinase domains .
QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to prioritize synthetic targets.
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Validate predictions with in vitro assays .
Basic: What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
Methodological Answer:
- Dose-Response Curves : Fit data to a four-parameter logistic model (IC₃₀ calculation) using GraphPad Prism or R.
- Error Analysis : Report 95% confidence intervals and use replicate experiments (n ≥ 3) to minimize variability.
- Hypothesis Testing : Apply Student’s t-test for pairwise comparisons or ANOVA for multi-group analyses, adjusting for multiple comparisons (e.g., Bonferroni correction) .
Advanced: How can researchers optimize experimental reproducibility for 3-Acridinamine, 9-(ethylthio)- synthesis?
Methodological Answer:
Protocol Standardization : Document reaction conditions (solvent purity, temperature, inert atmosphere) in detail .
Batch Analysis : Use HPLC-UV to monitor reaction progress and ensure consistency across batches.
Collaborative Validation : Share samples with independent labs for cross-validation of spectral and bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
